N,4-dimethyl-3-(trifluoromethyl)aniline

Organic Synthesis Regioselectivity Fluorination

N,4-dimethyl-3-(trifluoromethyl)aniline, also known as 4-methyl-3-(trifluoromethyl)aniline or 5-amino-2-methylbenzotrifluoride, is a substituted aniline bearing a trifluoromethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring. This substitution pattern imparts specific electronic and steric properties that dictate its utility as a key intermediate in the synthesis of pharmaceuticals, notably tyrosine kinase inhibitors (e.g., nilotinib) and VEGF receptor inhibitors, as well as in the development of agrochemicals and specialty polymers.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12341489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-3-(trifluoromethyl)aniline
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC)C(F)(F)F
InChIInChI=1S/C9H10F3N/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3
InChIKeyANQCMSZQQLOCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethyl-3-(trifluoromethyl)aniline: A Strategic Intermediate for Kinase Inhibitor and Agrochemical Programs


N,4-dimethyl-3-(trifluoromethyl)aniline, also known as 4-methyl-3-(trifluoromethyl)aniline or 5-amino-2-methylbenzotrifluoride, is a substituted aniline bearing a trifluoromethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring . This substitution pattern imparts specific electronic and steric properties that dictate its utility as a key intermediate in the synthesis of pharmaceuticals, notably tyrosine kinase inhibitors (e.g., nilotinib) and VEGF receptor inhibitors, as well as in the development of agrochemicals and specialty polymers .

Why Substituting N,4-Dimethyl-3-(trifluoromethyl)aniline with Generic Trifluoromethylanilines Compromises Synthetic Utility and Bioactivity


Generic substitution of N,4-dimethyl-3-(trifluoromethyl)aniline with other trifluoromethylaniline isomers (e.g., 3-(trifluoromethyl)aniline or 4-(trifluoromethyl)aniline) is not feasible due to the critical role of the 4-methyl substituent in directing regioselective reactions and influencing the metabolic and biological profile of downstream products . The unique 3-CF₃-4-CH₃ substitution pattern on the aromatic ring is essential for achieving the desired potency and selectivity in kinase inhibitors and for enabling specific metabolic pathways that are distinct from those of unsubstituted or differently substituted analogs [1]. Using a generic alternative would introduce different steric and electronic environments, likely leading to reduced reaction yields, altered regioselectivity, and potentially compromised in vivo performance of the final active pharmaceutical ingredient .

N,4-Dimethyl-3-(trifluoromethyl)aniline: Quantified Differentiation vs. Closest Analogs in Synthesis and Bioactivity


Regioselective Trifluoromethylation Yield: 4-Methyl-3-(trifluoromethyl)aniline vs. 2-Methyl-4-(trifluoromethyl)aniline

In a one-pot superacid-mediated electrophilic trifluoromethylation, the 4-methyl-3-(trifluoromethyl)aniline isomer is formed with a significantly higher yield (~82%) compared to the regioisomeric 2-methyl-4-(trifluoromethyl)aniline, which was obtained in approximately 48% yield under identical conditions . This demonstrates a strong electronic and steric preference for the 3-CF₃-4-CH₃ substitution pattern.

Organic Synthesis Regioselectivity Fluorination

Comparative Reactivity: Trifluoromethylaniline Isomers in Nucleophilic Aromatic Substitution

The relative rate constant for the reaction of the amine hydrogen of 3-trifluoromethylaniline with epichlorohydrin was determined to be between 0.14 and 0.24 [1]. While no direct kinetic data exists for the 4-methyl analog, the presence of an electron-donating methyl group at the para position is expected to increase nucleophilicity at the amine, potentially leading to faster reaction rates compared to the unsubstituted 3-trifluoromethylaniline. This is a class-level inference based on established electronic effects.

Organic Chemistry Reaction Kinetics Fluorine Chemistry

Metabolic Fate: High Futile Deacetylation Distinguishes 3-Methyl-4-trifluoromethylaniline from Other Substituted Anilines

In rats, 3-methyl-4-trifluoromethylaniline exhibits a uniquely high level of futile deacetylation, with approximately 50% of excreted N-acetylated metabolites containing an endogenous, unlabeled acetyl group [1]. This is the highest reported level of futile deacetylation for any substituted aniline, indicating a profound electronic activation of the amino group toward acetyltransferase enzymes *in vivo*. This metabolic profile is distinct from that of other trifluoromethylaniline isomers (e.g., 3- and 4-TFMA), which do not show this degree of metabolic cycling [2].

Drug Metabolism Pharmacokinetics Toxicology

Utility as a Privileged Intermediate: N,4-Dimethyl-3-(trifluoromethyl)aniline in Nilotinib vs. Imatinib Synthesis

N,4-dimethyl-3-(trifluoromethyl)aniline is a direct precursor to the critical aniline fragment (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) used in the synthesis of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor [1]. This contrasts with the synthesis of the first-generation drug imatinib, which utilizes a different aniline building block (4-(4-methylpiperazin-1-ylmethyl)benzamine). The specific substitution pattern on N,4-dimethyl-3-(trifluoromethyl)aniline is essential for achieving the enhanced potency and selectivity of nilotinib against imatinib-resistant BCR-ABL mutants, including the T315I gatekeeper mutation .

Medicinal Chemistry Pharmaceutical Intermediates Kinase Inhibitors

N,4-Dimethyl-3-(trifluoromethyl)aniline: Validated Application Scenarios Based on Quantitative Differentiation


Large-Scale Synthesis of Nilotinib and Related BCR-ABL Inhibitors

The compound is the essential starting material for the synthesis of the nilotinib intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . This route is critical for producing nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), particularly in patients with the T315I mutation that confers resistance to imatinib [1]. The high-yielding regioselective synthesis of this aniline (as demonstrated by ~82% yield in superacid conditions) ensures cost-effective manufacturing of the final API.

Design of Metabolically Stable Drug Candidates

Medicinal chemists can leverage the unique metabolic fate of this compound, specifically its high degree of futile deacetylation , to design prodrugs or to anticipate potential drug-drug interactions. Understanding that this scaffold undergoes extensive N-acetylation/deacetylation cycling allows for the rational design of analogs with modified metabolic stability or for the selection of appropriate preclinical toxicology models.

Development of VEGF Receptor Inhibitors for Oncology and Ophthalmology

This aniline is a direct precursor for the synthesis of azole-based inhibitors targeting VEGF receptors 1 and 2 . The 3-CF₃-4-CH₃ substitution pattern is known to impart high intestinal permeability to the resulting drug candidates, a critical property for oral bioavailability [1]. Researchers in oncology and ophthalmology should prioritize this intermediate when synthesizing novel anti-angiogenic agents.

Synthesis of High-Performance Aromatic Polyamides

The compound serves as a monomer for the preparation of novel aromatic polyamides. Polymers derived from this building block exhibit a combination of desirable properties, including high thermal stability, low dielectric constants, and high transparency, making them suitable for applications in advanced materials science and electronics .

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